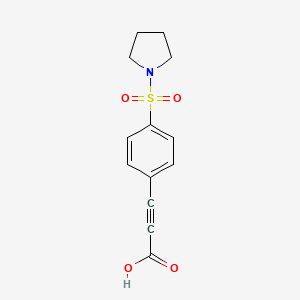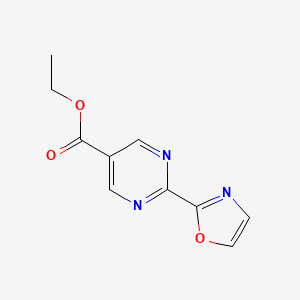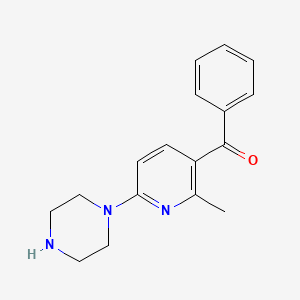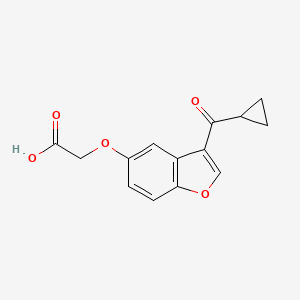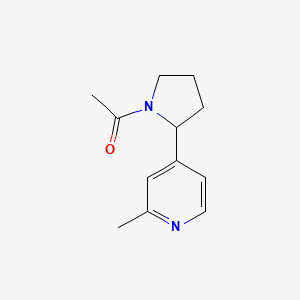
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a methylpyridine moietyThe pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Preparation Methods
The synthesis of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as amination and cyclization . Industrial production methods may involve optimizing these reactions to increase yield and purity, often using advanced techniques and equipment.
Chemical Reactions Analysis
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with specific biological targets. The pyrrolidine ring’s unique properties, such as its non-planarity and stereogenicity, make it a valuable scaffold for drug design . Additionally, this compound is used in the development of new materials and catalysts in the industry .
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enantioselective proteins, leading to different biological effects depending on the spatial orientation of substituents. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique combination of the pyrrolidine ring and the methylpyridine moiety in this compound provides distinct properties that can be advantageous in specific applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9-8-11(5-6-13-9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
ONKJTTOMVVIQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
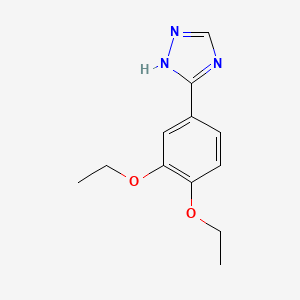
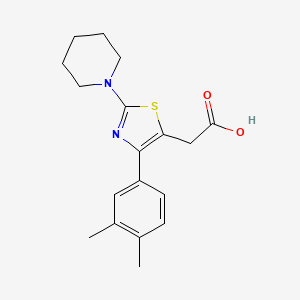
![3-Bromo-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15057695.png)


